![molecular formula C22H28N4O2 B2823385 (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone CAS No. 1396783-77-9](/img/structure/B2823385.png)
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-Tubercular Activity
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone: has been studied for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates novel treatments. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results highlight the compound’s potential as a future TB drug candidate.
Neurodegenerative Diseases
The compound’s structural features make it an interesting candidate for neurodegenerative diseases. Researchers explore its potential as a multi-target directed ligand (MTDL) for Alzheimer’s disease (AD). MTDLs simultaneously modulate different targets involved in AD progression. By utilizing privileged scaffolds, scientists aim to discover multifunctional agents that can address various aspects of AD pathology .
Synthetic Methodology
The synthesis of (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone involves several steps, starting from D-pyroglutaminol. Researchers have developed a simple and efficient method to obtain this compound, which could be valuable for synthetic chemistry applications .
Cytotoxicity Assessment
To ensure safety, researchers evaluated the cytotoxicity of the most active compounds on human embryonic kidney cells (HEK-293). Fortunately, these compounds were found to be non-toxic, suggesting their potential for further development.
作用機序
将来の方向性
特性
IUPAC Name |
[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-22(2)15-28-16-26(22)21(27)19-8-9-20(24-23-19)25-12-10-18(11-13-25)14-17-6-4-3-5-7-17/h3-9,18H,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKLPCIVJRZBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。